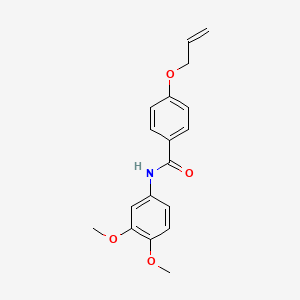
5-chloro-2-ethoxy-N-(2-furylmethyl)benzamide
Overview
Description
5-chloro-2-ethoxy-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FTY720 or Fingolimod, which is a sphingosine-1-phosphate receptor modulator. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
FTY720 exerts its effects by binding to sphingosine-1-phosphate receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and migration. By modulating these receptors, FTY720 can regulate immune cell trafficking, leading to immunomodulatory effects. FTY720 can also cross the blood-brain barrier, allowing it to exert neuroprotective effects in the central nervous system.
Biochemical and Physiological Effects:
FTY720 has been found to have a wide range of biochemical and physiological effects, including immunomodulatory, neuroprotective, and anticancer effects. FTY720 can regulate immune cell trafficking, leading to the suppression of autoimmune responses. FTY720 can also protect neurons from apoptosis and oxidative stress, leading to neuroprotective effects. In addition, FTY720 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to anticancer effects.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for lab experiments, including its ability to cross the blood-brain barrier, making it a potential candidate for neuroprotective studies. FTY720 is also a potent immunomodulatory agent, making it a promising candidate for autoimmune disorder research. However, FTY720 has some limitations, including its potential toxicity and limited solubility in water, which can affect its efficacy in certain experiments.
Future Directions
FTY720 has several potential future directions for research, including its use as a therapeutic agent for autoimmune disorders, neurodegenerative diseases, and cancer. Further research is needed to determine the optimal dosage and administration of FTY720 for these conditions. In addition, FTY720's potential toxicity and limitations in solubility need to be addressed to improve its efficacy in lab experiments. Overall, FTY720 shows great promise as a potential therapeutic agent for various diseases, making it a promising candidate for future research.
Scientific Research Applications
FTY720 has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and oncology. The compound has been found to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis. FTY720 has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, FTY720 has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-2-18-13-6-5-10(15)8-12(13)14(17)16-9-11-4-3-7-19-11/h3-8H,2,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHTYOBPXUTWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4408712.png)
![2-({[5-(3,5-dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4408716.png)
![3-[(cyclopentylamino)carbonyl]phenyl acetate](/img/structure/B4408727.png)
![2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4408740.png)
![4-{[(3-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408742.png)

![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4408772.png)

![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)

